4-Methyl-3-nitroquinoline: A Comprehensive Technical Guide
4-Methyl-3-nitroquinoline: A Comprehensive Technical Guide
CAS Number: 79965-62-1
This technical guide provides an in-depth overview of 4-Methyl-3-nitroquinoline, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, toxicological profile, a detailed experimental protocol for its synthesis, and insights into its potential biological activities and mechanisms of action.
Core Properties and Data
4-Methyl-3-nitroquinoline, with the chemical formula C₁₀H₈N₂O₂, is a quinoline derivative characterized by a methyl group at the 4th position and a nitro group at the 3rd position of the quinoline ring.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-3-nitroquinoline is presented in the table below. While some experimental data is available, certain properties are based on computational predictions.
| Property | Value | Source |
| CAS Number | 79965-62-1 | [2][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Boiling Point | 328.255 °C at 760 mmHg (Computed) | [1] |
| Flash Point | 152.323 °C (Computed) | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Toxicological Profile
Based on available safety data, 4-Methyl-3-nitroquinoline is classified as a hazardous substance. It is considered toxic if swallowed, in contact with skin, or if inhaled.[3] Prolonged or repeated exposure may cause damage to organs.[3]
Experimental Protocols
Synthesis of 4-Methyl-3-nitroquinoline
Step 1: Synthesis of 4-Methylquinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for producing quinolines. This step involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
-
Materials:
-
p-Toluidine
-
Glycerol
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine p-toluidine, glycerol, and sodium m-nitrobenzenesulfonate.
-
Prepare a solution of concentrated sulfuric acid and water and cool it in an ice bath.
-
Slowly add the cooled sulfuric acid solution dropwise to the reaction mixture while stirring mechanically. Control the exothermic reaction using an ice bath as needed.
-
After the addition is complete, heat the mixture and monitor the reaction progress.
-
Upon completion, cool the mixture and proceed with purification to isolate the 4-methylquinoline product.
-
Step 2: Nitration of 4-Methylquinoline
This step introduces the nitro group at the 3-position of the quinoline ring.
-
Materials:
-
4-Methylquinoline (from Step 1)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid (98%)
-
-
Procedure:
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Dissolve the 4-methylquinoline in concentrated sulfuric acid and cool the solution to -5°C.
-
Add the nitrating mixture dropwise to the stirred 4-methylquinoline solution, maintaining the temperature at -5°C.
-
After the addition is complete, remove the cooling bath and continue stirring for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-Methyl-3-nitroquinoline product.
-
The crude product can be purified by recrystallization.
-
The following diagram illustrates the logical workflow for the synthesis of 4-Methyl-3-nitroquinoline.
Caption: A two-step synthesis of 4-Methyl-3-nitroquinoline.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activity of 4-Methyl-3-nitroquinoline are limited in the available literature, the broader class of quinoline derivatives has been extensively investigated for various therapeutic properties, including anticancer and antimicrobial activities.[5][6][7][8][9][10][11][12]
Anticancer Potential
Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.[5][6][7][8] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, has been identified as a key target for some quinoline derivatives.[13][14][15][16][17][18] This pathway plays a crucial role in cell proliferation, survival, and apoptosis. Inhibition of this pathway by quinoline compounds can lead to the suppression of tumor growth.
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and its potential inhibition by quinoline derivatives.
References
- 1. echemi.com [echemi.com]
- 2. 79965-62-1|4-Methyl-3-nitroquinoline|BLD Pharm [bldpharm.com]
- 3. 79965-62-1 Cas No. | 4-Methyl-3-nitroquinoline | Apollo [store.apolloscientific.co.uk]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

